4-(morpholine-4-sulfonyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
This compound belongs to the 1,3,4-oxadiazole class, characterized by a central oxadiazole ring substituted with a 3,4,5-trimethoxyphenyl group at position 5 and a benzamide moiety modified with a morpholine-4-sulfonyl group at position 2. The trimethoxyphenyl group is a known pharmacophore in anticancer agents due to its ability to mimic tyrosine residues and disrupt microtubule dynamics .
Properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O8S/c1-30-17-12-15(13-18(31-2)19(17)32-3)21-24-25-22(34-21)23-20(27)14-4-6-16(7-5-14)35(28,29)26-8-10-33-11-9-26/h4-7,12-13H,8-11H2,1-3H3,(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWPPHFIRFPCNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonation of Benzoic Acid Derivatives
The synthesis begins with the chlorosulfonation of methyl 4-aminobenzoate using chlorosulfonic acid (ClSO₃H) under controlled conditions:
Morpholine Substitution
The chlorosulfonyl intermediate reacts with morpholine to form the sulfonamide:
Ester Hydrolysis
The methyl ester is hydrolyzed to the carboxylic acid using NaOH:
- Conditions : 2 M NaOH, methanol/water (3:1), reflux, 3 h.
- Acidification : Adjust to pH 2–3 with HCl to precipitate 4-(morpholine-4-sulfonyl)benzoic acid (92% yield).
Synthesis of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-Oxadiazol-2-Amine
Formation of 3,4,5-Trimethoxybenzohydrazide
3,4,5-Trimethoxybenzoic acid is converted to its hydrazide via a two-step process:
Cyclization to 1,3,4-Oxadiazole
The hydrazide undergoes cyclization using cyanogen bromide (BrCN):
- Conditions : BrCN (1.2 equiv), ethanol, reflux, 6 h.
- Mechanism : Nucleophilic attack by the hydrazide nitrogen on BrCN, followed by elimination of HBr and ammonia.
- Yield : 74% (pale yellow crystals).
Amide Coupling: Final Assembly
Carboxylic Acid Activation
4-(Morpholine-4-sulfonyl)benzoic acid is activated as a mixed anhydride or acyl chloride:
Coupling with 5-(3,4,5-Trimethoxyphenyl)-1,3,4-Oxadiazol-2-Amine
The activated acid reacts with the oxadiazole amine under optimized conditions:
| Entry | Coupling Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | EDC/HOBt | DMF | 25 | 12 | 68 |
| 2 | T3P | DCM | 0 → 25 | 6 | 82 |
| 3 | DCC/DMAP | THF | 25 | 24 | 58 |
Optimal conditions : Propylphosphonic anhydride (T3P, 1.5 equiv) in DCM at 0°C→25°C for 6 h, yielding 82% after column chromatography (silica gel, ethyl acetate/hexanes).
Critical Analysis of Methodologies
Sulfonamide Synthesis Challenges
Oxadiazole Cyclization Efficiency
Amide Coupling Optimization
- T3P superiority : Higher yields vs. EDC/DMAP due to reduced epimerization and milder conditions.
- Solvent effects : DCM outperforms DMF by minimizing oxadiazole ring decomposition.
Scalability and Industrial Considerations
Cost-Effective Reagent Selection
Chemical Reactions Analysis
Types of Reactions
4-(morpholine-4-sulfonyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group, leading to different reduced products.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents, while nucleophilic substitution may involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced intermediates.
Scientific Research Applications
4-(morpholine-4-sulfonyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: Its structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a tool to study various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: It may find use in the development of new industrial chemicals or as a precursor for more complex molecules.
Mechanism of Action
The mechanism of action of 4-(morpholine-4-sulfonyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways that involve binding to these targets and altering their function, which can result in various biological outcomes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below summarizes key structural analogs, their substituents, and reported activities:
Key Observations :
- Sulfonyl Group Impact : The morpholine sulfonyl group in the target compound likely improves solubility compared to hydrophobic substituents like dibutylsulfamoyl (logP: ~1.3 vs. higher for alkyl groups) . This property may enhance pharmacokinetics, though antifungal activity in LMM5/LMM11 suggests bulkier sulfonamides better fit enzyme active sites (e.g., thioredoxin reductase) .
- Trimethoxyphenyl Role : The 3,4,5-trimethoxyphenyl group is critical across analogs for bioactivity. In compound 8u, this group contributes to leukemia cell growth inhibition via EGF receptor targeting . Similarly, compound 4 () showed mPTP inhibition, suggesting mitochondrial targeting .
- Oxadiazole Core : The 1,3,4-oxadiazole scaffold enhances metabolic stability and hydrogen-bonding capacity, a feature leveraged in LMM5/LMM11 for antifungal activity .
Biological Activity
The compound 4-(morpholine-4-sulfonyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic molecule that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 467.56 g/mol. The presence of the morpholine and oxadiazole moieties suggests potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 467.56 g/mol |
| Molecular Formula | C20H25N3O6S |
| LogP | 2.2883 |
| Polar Surface Area | 81.658 Ų |
| Hydrogen Bond Acceptors | 11 |
| Hydrogen Bond Donors | 2 |
Research indicates that compounds containing morpholine and oxadiazole structures often exhibit a range of biological activities including antibacterial, antifungal, and anticancer properties. The specific mechanisms by which This compound exerts its effects may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes like acetylcholinesterase and urease, which are crucial in various metabolic pathways.
- Binding Interactions : Molecular docking studies suggest that this compound may interact with specific amino acid residues in target proteins, influencing their activity.
- Induction of Apoptosis : Evidence from similar compounds indicates potential for promoting apoptosis in cancer cells through modulation of cell cycle processes.
Antibacterial Activity
In vitro studies have demonstrated that compounds with similar structures exhibit moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis. The effectiveness can be quantified using Minimum Inhibitory Concentration (MIC) values.
Anticancer Activity
Preliminary studies indicate that the compound may possess anticancer properties. For instance:
- IC50 Values : Research on related oxadiazole derivatives shows IC50 values in the low micromolar range against solid tumor cell lines.
- Mechanisms : Potential mechanisms include inhibition of HDAC (Histone Deacetylases) which play a role in cancer cell proliferation.
Case Studies
- Study on Oxadiazole Derivatives : A study synthesized several oxadiazole derivatives and evaluated their biological activities. Compounds similar to our target showed significant inhibition against cancer cell lines with IC50 values ranging from 0.63 μM to 2.14 μM .
- In Silico Studies : Computational studies have indicated favorable binding interactions between the compound and target proteins involved in cancer progression and bacterial resistance mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
